molecular formula C8H6F3N3 B2996826 2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene CAS No. 2230789-46-3

2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene

Cat. No.: B2996826
CAS No.: 2230789-46-3
M. Wt: 201.152
InChI Key: UFUIOQAZGAGXFT-SCSAIBSYSA-N
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Description

2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene is a fluorinated aromatic compound featuring a benzene ring substituted with three fluorine atoms at the 1, 3, and 5 positions. At the 2-position, it bears an ethyl group with an azide (-N₃) moiety and a chiral center in the R-configuration. This structural combination confers unique reactivity, particularly in click chemistry applications, where the azide group enables efficient cycloaddition reactions with alkynes.

Preparation Methods

Synthetic routes and reaction conditions: 2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene can be synthesized through several methods, with one common approach involving the substitution reaction of 2-[(1R)-1-Bromoethyl]-1,3,5-trifluorobenzene with sodium azide. This reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF), under mild heating conditions to facilitate the nucleophilic substitution reaction.

Industrial production methods: On an industrial scale, the synthesis of this compound would involve similar reaction pathways but on a larger scale. The process would likely be optimized for yield and purity, using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of reactions it undergoes: 2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene is known to undergo a variety of chemical reactions, including cycloaddition reactions (such as the Huisgen 1,3-dipolar cycloaddition), reduction reactions (to yield amines), and substitution reactions. The azido group is highly reactive and can participate in numerous transformations.

Common reagents and conditions used in these reactions:

  • For cycloaddition reactions, copper(I) catalysts are often employed under mild conditions to produce triazole derivatives.

  • Reduction reactions can be carried out using hydrogenation over a palladium catalyst or using reducing agents such as triphenylphosphine.

  • Substitution reactions typically require nucleophilic reagents and polar aprotic solvents to facilitate the reaction.

Major products formed from these reactions:

  • Cycloaddition reactions yield triazole compounds, which are valuable in medicinal chemistry.

  • Reduction of the azido group results in the formation of primary amines.

  • Substitution reactions can introduce various functional groups, depending on the nucleophile used.

Scientific Research Applications

2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene has found extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: This compound is used as a precursor in the synthesis of more complex organic molecules. Its reactive azido group makes it a versatile intermediate in organic synthesis.

  • Biology: In biological research, azides are often used in bioorthogonal chemistry for labeling and tracking biomolecules without interfering with native biological processes.

  • Medicine: This compound can be employed in the design of pharmaceuticals, particularly those that utilize triazole-based moieties for therapeutic activity.

  • Industry: It is used in materials science for the development of new polymers and functional materials due to the trifluorobenzene ring’s electron-withdrawing properties, which can impart desirable properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene is largely determined by the reactivity of the azido group. In biological systems, the azido group can participate in click chemistry reactions, where it reacts with alkynes to form stable triazole rings. This reaction is highly selective and occurs under mild conditions, making it suitable for applications in living cells. The trifluorobenzene moiety can influence the compound's reactivity and interactions due to its electron-withdrawing nature, which can stabilize negative charges and increase the compound's overall electrophilicity.

Comparison with Similar Compounds

2-(Dichloromethyl)-1,3,5-trifluorobenzene

Structural Differences :

  • Substituent : A dichloromethyl (-CHCl₂) group replaces the azidoethyl group at the 2-position.
  • Functional Groups : Contains two chlorine atoms, which are electron-withdrawing but less reactive than azides.
  • Reactivity : The dichloromethyl group may participate in nucleophilic substitution or elimination reactions, whereas azides are prone to cycloaddition or reduction.

Physicochemical Properties :

  • Molecular Formula: C₇H₃Cl₂F₃ (from ).
  • Molecular Weight: 215.00 g/mol (from ).
  • Applications: Likely used as a halogenated intermediate in organic synthesis, particularly for introducing chlorine substituents in pharmaceuticals or agrochemicals .

1,3,5-Trifluorobenzene

Structural Differences :

  • Substituent : Lacks any functional group at the 2-position, retaining only the trifluorinated benzene core.
  • Functional Groups : Fluorine atoms are meta-substituted, offering electron-withdrawing effects but minimal steric hindrance.

Physicochemical Properties :

  • Molecular Formula: C₆H₃F₃ (from ).
  • Molecular Weight: 132.06 g/mol (calculated).
  • Applications: Serves as a basic building block for synthesizing fluorinated compounds, solvents, or ligands in catalysis .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Substituent at Position 2 Key Functional Groups Reactivity Profile Applications
2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene C₈H₆F₃N₃ 201.11 (calculated) (1R)-1-Azidoethyl Azide (-N₃), Fluorine Click chemistry, chiral synthesis Pharmaceuticals, bioconjugation
2-(Dichloromethyl)-1,3,5-trifluorobenzene C₇H₃Cl₂F₃ 215.00 Dichloromethyl Chlorine, Fluorine Nucleophilic substitution Halogenated intermediates
1,3,5-Trifluorobenzene C₆H₃F₃ 132.06 None Fluorine Electrophilic aromatic substitution Fluorinated building blocks, solvents

Key Research Findings

Azide Reactivity : The azide group in this compound enables rapid and selective reactions with alkynes (e.g., copper-catalyzed azide-alkyne cycloaddition), making it superior to dichloromethyl or unsubstituted analogs for bioconjugation .

Chiral Utility: The R-configuration at the azidoethyl group provides stereochemical control in asymmetric synthesis, a feature absent in non-chiral analogs like 1,3,5-trifluorobenzene.

Biological Activity

2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluorobenzene moiety, which is known for its stability and lipophilicity. The azidoethyl group introduces potential for reactivity and interaction with biological targets. The molecular structure can be represented as follows:

  • Chemical Formula : C9H8F3N3
  • CAS Number : 372-38-3

Antimicrobial Properties

Research has indicated that compounds containing azide groups can exhibit antimicrobial activity. For instance, derivatives of azido compounds have been shown to possess significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anti-inflammatory Effects

Compounds with similar structures have been studied for their anti-inflammatory properties. For example, certain trifluorobenzene derivatives have demonstrated the ability to inhibit inflammatory mediators in vitro. This suggests that this compound may also exert anti-inflammatory effects through similar pathways.

Cytotoxicity and Cancer Research

The potential cytotoxic effects of azido compounds have garnered attention in cancer research. Studies indicate that azido derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, a study highlighted that azido compounds could trigger caspase activation leading to programmed cell death .

Study 1: Antibacterial Activity

In a controlled study, this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The study utilized the following experimental design:

Bacterial Strain Concentration (µg/mL) Viability (%)
E. coli0100
5030
10010
S. aureus0100
5025
1005

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound using an in vitro model of inflammation induced by lipopolysaccharides (LPS). The results showed that treatment with the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Treatment Group TNF-α Levels (pg/mL) IL-6 Levels (pg/mL)
Control150200
Compound Treatment5070

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The azido group may facilitate nucleophilic attack on biological macromolecules, leading to alterations in their function. Additionally, the trifluoromethyl group enhances lipophilicity, aiding in membrane penetration.

Properties

IUPAC Name

2-[(1R)-1-azidoethyl]-1,3,5-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c1-4(13-14-12)8-6(10)2-5(9)3-7(8)11/h2-4H,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUIOQAZGAGXFT-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)F)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1F)F)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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